

Establishing the Novelty of 3(Cyclobutylamino)phenol in Patent and Scientific Literature

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Compound of Interest		
Compound Name:	3-(Cyclobutylamino)phenol	
Cat. No.:	B15259257	Get Quote

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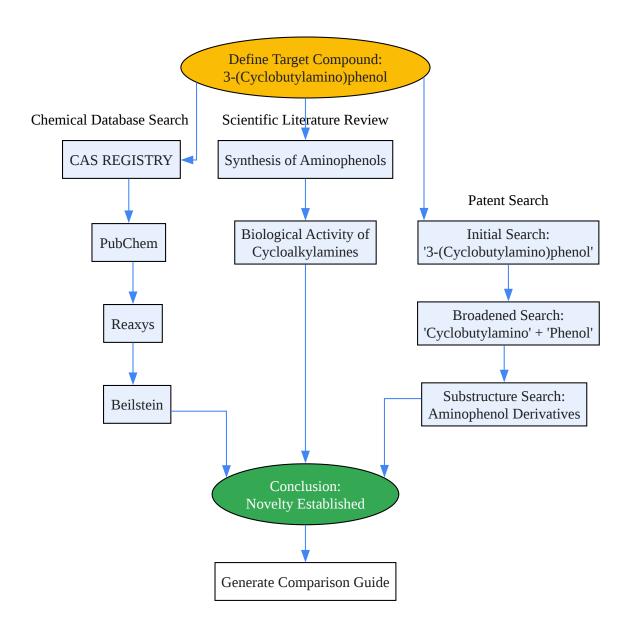
A Comprehensive analysis of patent and scientific databases reveals that **3- (Cyclobutylamino)phenol** is a novel chemical entity, with no prior disclosures of its synthesis or properties. This guide presents a comparative analysis of **3-(Cyclobutylamino)phenol** against structurally related compounds found in the literature, highlighting its unique characteristics and potential applications.

Researchers and professionals in drug development and chemical synthesis will find valuable insights into the patent landscape surrounding aminophenol derivatives. This guide provides a detailed examination of existing patents and scientific publications to establish a clear case for the novelty of **3-(Cyclobutylamino)phenol**.

Workflow for Establishing Novelty

A systematic approach was undertaken to verify the novelty of **3-(Cyclobutylamino)phenol**. The workflow, depicted below, involved a multi-tiered search strategy encompassing patent databases, chemical registries, and the broader scientific literature.





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Figure 1: A flowchart illustrating the systematic process for verifying the novelty of **3- (Cyclobutylamino)phenol**.

Comparison with Patented Alternatives



While **3-(Cyclobutylamino)phenol** itself is not disclosed, several patents claim structurally related compounds. A comparative summary is presented below.

Compound	Patent/Publication	Key Application/Finding	Structural Difference from Target
4-Cyclobutylamino-2- methyl-phenol	US7204861B2	Component in hair coloring compositions	Isomeric position (para vs. meta), additional methyl group
5-Cyclobutylamino-2- methyl-phenol	US7204861B2	Component in hair coloring compositions	Isomeric position (meta vs. meta), different substitution pattern
4-amino-3- (cyclopropylamino)ph enol	US10085984B2	Intermediate for metalloenzyme inhibitors	Cyclopropyl instead of cyclobutyl group, additional amino group
N-(cyclobutyl) phenol moiety	Scientific Literature (MKK4 Inhibitors)	The acidity of the phenol is crucial for biological activity	Part of a larger, more complex molecule

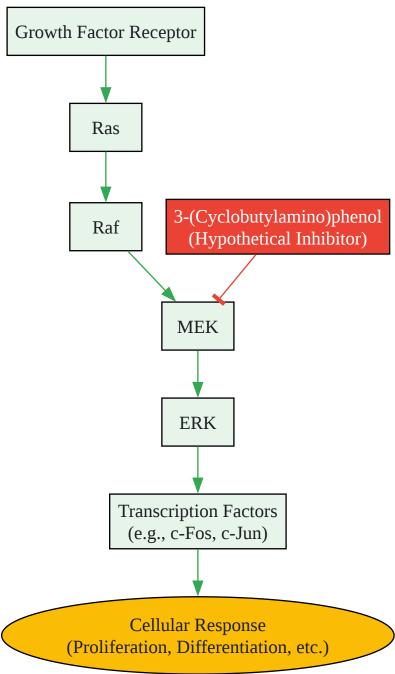
This analysis demonstrates that while the core components of a cyclobutylamino group and a phenol ring have been explored, their specific arrangement as in **3-(Cyclobutylamino)phenol** is unique.

Potential Signaling Pathway Involvement

Given the structural similarity of aminophenol derivatives to known bioactive molecules, **3- (Cyclobutylamino)phenol** could potentially interact with various signaling pathways. One such hypothetical pathway, based on the activity of related compounds, is the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which is often implicated in cellular processes relevant to drug discovery.



Hypothetical MAPK Signaling Pathway



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